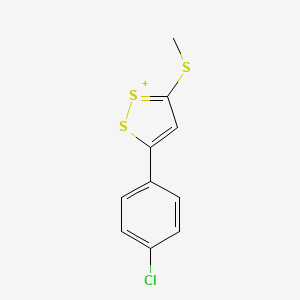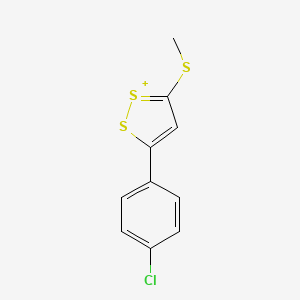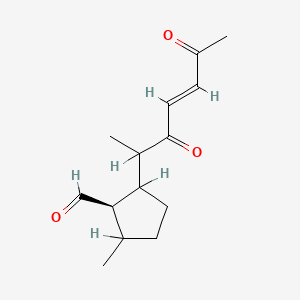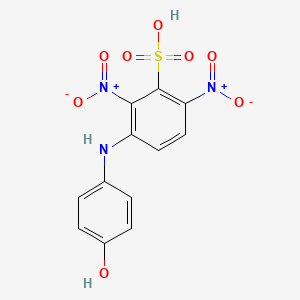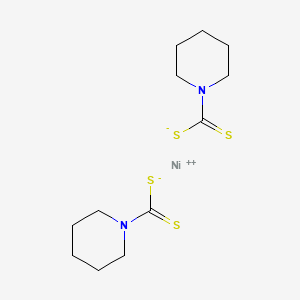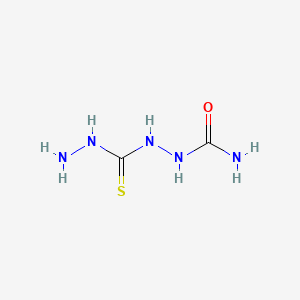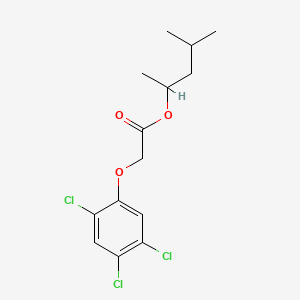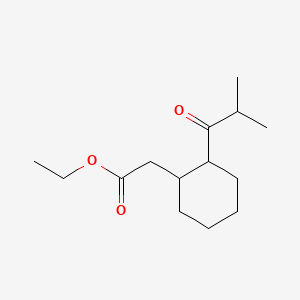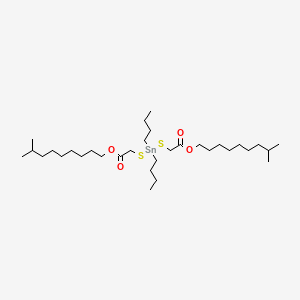
Diisodecyl 2,2'-((dibutylstannylene)bis(thio))diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisodecyl 2,2’-((dibutylstannylene)bis(thio))diacetate is an organotin compound with the molecular formula C32H64O4S2Sn. It is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diisodecyl 2,2’-((dibutylstannylene)bis(thio))diacetate typically involves the reaction of diisodecyl mercaptan with dibutyltin oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of diisodecyl 2,2’-((dibutylstannylene)bis(thio))diacetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diisodecyl 2,2’-((dibutylstannylene)bis(thio))diacetate undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding sulfoxides and sulfones.
Reduction: Can be reduced to form thiols and stannanes.
Substitution: Undergoes nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides like chlorine and bromine are common reagents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and stannanes, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Diisodecyl 2,2’-((dibutylstannylene)bis(thio))diacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biological assays and as a biocidal agent.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of polymers and as a stabilizer in PVC
Mécanisme D'action
The mechanism of action of diisodecyl 2,2’-((dibutylstannylene)bis(thio))diacetate involves its interaction with molecular targets such as enzymes and cellular membranes. It exerts its effects by disrupting the normal function of these targets, leading to various biochemical and physiological changes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diisooctyl 2,2’-((dioctylstannylene)bis(thio))diacetate
- Dioctyltin bis(2-ethylhexyl thioglycolate)
Uniqueness
Diisodecyl 2,2’-((dibutylstannylene)bis(thio))diacetate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers better stability and efficacy in various applications .
Propriétés
Numéro CAS |
85371-54-6 |
|---|---|
Formule moléculaire |
C32H64O4S2Sn |
Poids moléculaire |
695.7 g/mol |
Nom IUPAC |
8-methylnonyl 2-[dibutyl-[2-(8-methylnonoxy)-2-oxoethyl]sulfanylstannyl]sulfanylacetate |
InChI |
InChI=1S/2C12H24O2S.2C4H9.Sn/c2*1-11(2)8-6-4-3-5-7-9-14-12(13)10-15;2*1-3-4-2;/h2*11,15H,3-10H2,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
MEELSCBLDXCGOI-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(SCC(=O)OCCCCCCCC(C)C)SCC(=O)OCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


